molecular formula C14H19BrN2O3S2 B2416330 4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797213-40-1

4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2416330
CAS No.: 1797213-40-1
M. Wt: 407.34
InChI Key: WIWDVCKKTWUOCG-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a piperidine moiety

Properties

IUPAC Name

4-bromo-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S2/c15-11-7-13(21-9-11)14(18)16-8-10-3-5-17(6-4-10)22(19,20)12-1-2-12/h7,9-10,12H,1-6,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWDVCKKTWUOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the piperidine moiety: This step involves the reaction of the brominated thiophene with a piperidine derivative, often under basic conditions.

    Introduction of the cyclopropylsulfonyl group: This can be done through sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

    Formation of the carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under dehydrating conditions.

Chemical Reactions Analysis

4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide in anticancer therapies. For instance, derivatives containing thiophene and piperidine moieties have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiophene ring can enhance cytotoxicity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .

Inhibition of Cyclin-dependent Kinases

The compound's structural features suggest potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression. Research has demonstrated that related compounds exhibit significant inhibition of CDK2, leading to reduced proliferation in cancer cells . This mechanism is particularly relevant for developing targeted cancer therapies.

Interaction with Biological Targets

The mechanism of action for compounds like this compound typically involves binding to specific protein targets within cancer cells. For example, the binding affinity to EED (embryonic ectoderm development) proteins has been noted, with IC50 values indicating potent activity against tumor growth in preclinical models .

Structure-Activity Relationship Analysis

A detailed SAR analysis reveals that the presence of electron-withdrawing groups, such as bromine or sulfonyl functionalities, significantly enhances the biological activity of these compounds. The incorporation of cyclopropylsulfonyl groups has been linked to increased potency and selectivity towards cancer cell lines .

In Vitro Studies

In vitro studies conducted on various derivatives have shown that modifications to the thiophene and piperidine components can lead to enhanced anticancer properties. For instance, a derivative with a similar structure demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil .

In Vivo Efficacy

Animal model studies have also been conducted to evaluate the in vivo efficacy of these compounds. Notably, compounds exhibiting high binding affinity to EED showed significant tumor reduction in xenograft models, supporting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can be compared with similar compounds such as:

    4-bromo-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide: Lacks the cyclopropylsulfonyl group, which may affect its biological activity and chemical properties.

    N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the bromine atom, which may influence its reactivity and interactions with biological targets.

    4-bromo-N-(cyclopropylsulfonyl)thiophene-2-carboxamide: Lacks the piperidine moiety, which may alter its pharmacological profile.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Biological Activity

The compound 4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological profile. The presence of the bromine atom and cyclopropylsulfonyl group contributes to its unique properties.

Structural Formula

C13H15BrN2O2S\text{C}_{13}\text{H}_{15}\text{BrN}_{2}\text{O}_{2}\text{S}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole-based compounds have shown IC50 values as low as 1.61 µg/mL against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer proliferation. For example, compounds targeting interleukin receptor-associated kinases have demonstrated efficacy in cellular models . The structural modifications in the piperidine ring may enhance binding affinity to these targets.

Anticonvulsant Activity

In addition to antitumor effects, certain derivatives of thiophene compounds have shown anticonvulsant properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring can significantly affect the anticonvulsant activity .

Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of a compound closely related to this compound. The compound was tested against multiple cancer cell lines, revealing an IC50 value of 516 nM in MV4;11 cells and 599 nM in MOLM-13 cells. This suggests potent antiproliferative activity and a favorable pharmacokinetic profile .

Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant effects of thiophene derivatives. A compound with similar structural features was found to effectively eliminate tonic extensor phases in animal models, demonstrating a potential therapeutic application in epilepsy .

Data Table: Biological Activity Overview

Activity IC50 Value Cell Line/Model Reference
Antitumor Activity516 nMMV4;11
Antitumor Activity599 nMMOLM-13
Anticonvulsant-Animal Model

Q & A

Q. Table 1: Key Synthetic Steps and Optimization Parameters

StepCritical ParameterOptimal RangeImpact on Yield
SulfonylationTemperature0–5°CPrevents sulfonyl chloride hydrolysis
Amide couplingSolventDMFEnhances reagent solubility
BrominationInitiatorAIBN (0.1 eq.)Ensures radical stability

Q. Table 2: Recommended Characterization Protocols

TechniqueParametersKey Peaks/Data
1^1H NMR400 MHz, DMSO-d6δ 7.8 (thiophene H), δ 3.5 (piperidine CH2)
HRMSESI+m/z 425.02 [M+H]+

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